2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound features a pyridazinone core substituted with a 3-methoxyphenyl group at position 3 and an acetamide moiety linked to a 1,3,4-thiadiazole ring bearing an isopropyl substituent. Pyridazinones are well-documented for their broad pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Though specific biological data for this compound are unavailable in the provided evidence, structural analogs suggest it may exhibit activity in inflammation or microbial inhibition .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-11(2)17-20-21-18(27-17)19-15(24)10-23-16(25)8-7-14(22-23)12-5-4-6-13(9-12)26-3/h4-9,11H,10H2,1-3H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCYSGMGSIWXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, acyl chlorides, and thiourea .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyridazinone Derivatives
The pyridazinone scaffold is a common feature in bioactive molecules. Key comparisons include:
Key Observations :
- Substituent Effects: The target compound’s 3-methoxyphenyl group may confer greater metabolic stability compared to 3a-3h (chloro/phenyl), which prioritize herbicidal activity.
- Synthetic Efficiency: Yields for pyridazinone derivatives vary widely. While 8c achieves near-quantitative yield (99.9%), thioamide analogs like 9 show lower efficiency (46%), suggesting acetamide formation is more favorable .
Thiadiazole-Based Analogues
The 1,3,4-thiadiazole moiety is critical for electronic and steric modulation:
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Thiadiazole rings are generally resistant to oxidation, but the acetamide linkage may undergo hydrolysis in vivo, a trait shared with 8c and 9 .
Biological Activity
The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining elements from pyridazine and thiadiazole classes. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 370.43 g/mol |
| LogP | 4.0126 |
| Polar Surface Area | 60.653 Ų |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. For instance, it has shown significant antiproliferative effects against glioblastoma and multiple myeloma cell lines. The mechanism appears to involve the induction of endoplasmic reticulum stress and activation of apoptotic pathways, suggesting its potential as a pro-apoptotic agent in cancer therapy .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects . Research indicates that it can reduce the release of inflammatory cytokines such as TNF-α and IFN-γ, which are critical in the inflammatory response . This suggests potential applications in treating chronic inflammatory diseases.
Antioxidant Activity
The compound also displays antioxidant properties , which can help mitigate oxidative stress within biological systems. This activity is crucial for protecting cells from damage caused by free radicals, thereby contributing to its therapeutic potential .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It likely binds to various enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The precise mechanism remains an area of ongoing research, but initial studies suggest that it may involve:
- Enzyme inhibition : Targeting specific enzymes involved in cancer progression or inflammation.
- Receptor modulation : Interacting with cell surface receptors that mediate cellular responses to external stimuli.
Case Studies and Research Findings
Several key studies have explored the biological activity of this compound:
- Antiproliferative Activity Study :
- Anti-inflammatory Mechanism :
- Antioxidant Properties :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
